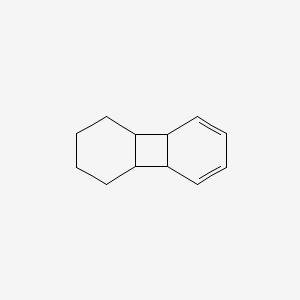
1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene: is a polycyclic hydrocarbon with a unique structure that includes multiple fused rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene typically involves the hydrogenation of biphenylene under specific conditions. The process often requires a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the biphenylene rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions. The use of advanced catalysts and high-throughput systems can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly saturated.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic positions, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Further hydrogenated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its stable structure.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene exerts its effects involves its interaction with various molecular targets. The compound’s polycyclic structure allows it to engage in π-π interactions with aromatic systems, making it useful in materials science. Additionally, its stability and reactivity make it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenylene: The parent compound of 1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene, which has a less saturated structure.
1,2,3,6,7,8,8a,8b-Octahydrobiphenylene: A similar compound with slight variations in hydrogenation.
1,2,4a,4b,7,8,8a,8b-Octahydrobiphenylene: Another variant with different hydrogenation patterns.
Uniqueness
This compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. Its high degree of saturation makes it more stable and less reactive compared to its parent compound, biphenylene.
Propriétés
Numéro CAS |
36093-19-3 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1,2,3,4,4a,4b,8a,8b-octahydrobiphenylene |
InChI |
InChI=1S/C12H16/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h1-2,5-6,9-12H,3-4,7-8H2 |
Clé InChI |
JPPSJCAOWSFHLL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C3C2C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


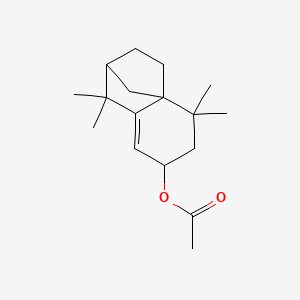
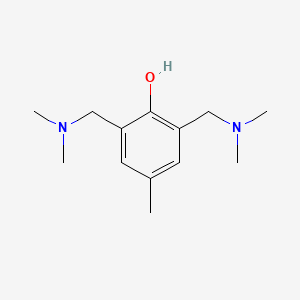
![Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14678231.png)
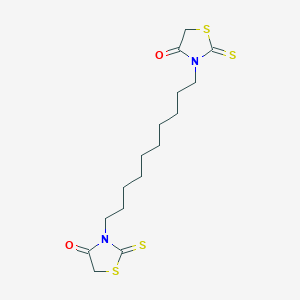
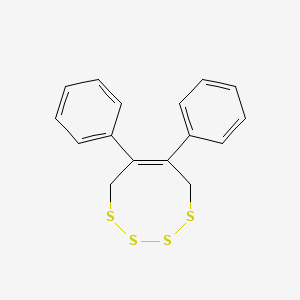
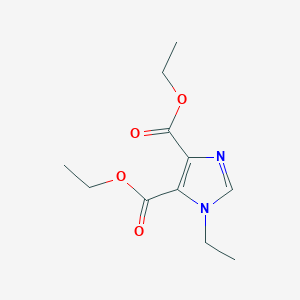
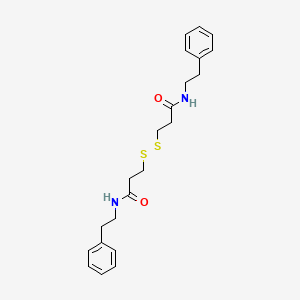
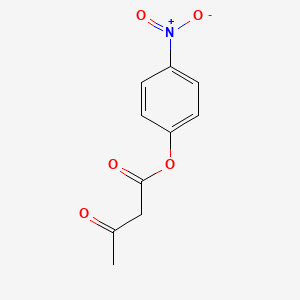
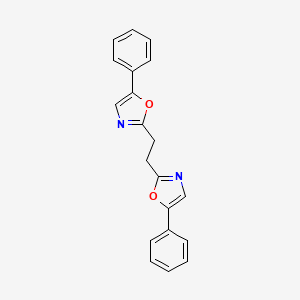
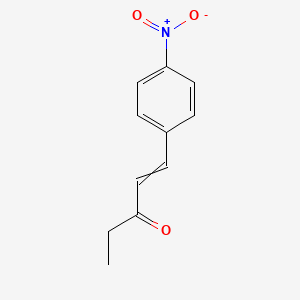



![3-[(3S,5S,10S,13R,14S,17R)-3-[(2S,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14678287.png)
